![molecular formula C18H25NO3Si B1192998 9-[Tert-butyl(dimethyl)silyl]oxy-1,2,3,4-tetrahydrochromeno[3,4-b]pyridin-5-one CAS No. 1350622-33-1](/img/structure/B1192998.png)

9-[Tert-butyl(dimethyl)silyl]oxy-1,2,3,4-tetrahydrochromeno[3,4-b]pyridin-5-one

Übersicht

Beschreibung

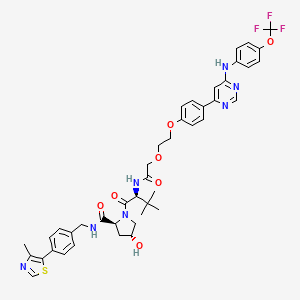

9-[Tert-butyl(dimethyl)silyl]oxy-1,2,3,4-tetrahydrochromeno[3,4-b]pyridin-5-one is a chemical compound with the molecular formula C18H25NO3Si . It falls within the class of spirocyclic compounds and contains a tetrahydrochromeno[3,4-b]pyridinone core. The compound features a tert-butyl(dimethyl)silyl group attached to the oxygen atom .

Molecular Structure Analysis

The molecular structure of 9-[Tert-butyl(dimethyl)silyl]oxy-1,2,3,4-tetrahydrochromeno[3,4-b]pyridin-5-one consists of a spirocyclic ring system. The TBS group is attached to the oxygen atom, providing stability and influencing its reactivity . You can visualize the 2D structure here.

Wissenschaftliche Forschungsanwendungen

Protective Group Utilization

- The tert-butyl(dimethyl)silyl group is commonly used as a protective group in organic synthesis. It has been shown to enhance the reactivity and selectivity of various compounds, as demonstrated in the synthesis of ortho-methylated hydroxy-pyridines which are then used in group-transfer polymerization of Michael-type monomers. This methodology allows for the creation of polymers with specific end-groups, useful in various applications including material science and biochemistry (Pehl et al., 2020).

Chemical Synthesis and Modification

- The tert-butyl(dimethyl)silyl group plays a significant role in the modification of compounds, such as in the synthesis of complex molecules like piperidine derivatives fused to a tetrahydrofuran ring. This process involves intricate chemical reactions where the silyl group aids in the transformation of simple molecules into more complex structures with potential applications in pharmaceuticals and organic materials (Moskalenko & Boev, 2014).

Enhancing Drug Cytotoxicity

- In medicinal chemistry, the tert-butyl dimethyl silyl group has been found to modulate the cytotoxic activity of certain compounds. This is particularly important in cancer research where the modification of drug molecules to enhance their efficacy against cancer cells is a key area of study (Donadel et al., 2005).

Applications in Fluorescence and Electronics

- Some tert-butyl(dimethyl)silyl derivatives display fluorescent properties, which are useful in the field of optoelectronics. For instance, spiro-9-silabifluorene derivatives exhibit strong violet-blue emission in their solid-state form, making them candidates for applications in organic light-emitting diodes (OLEDs) and other electronic devices (Lee et al., 2005).

Eigenschaften

IUPAC Name |

9-[tert-butyl(dimethyl)silyl]oxy-1,2,3,4-tetrahydrochromeno[3,4-b]pyridin-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO3Si/c1-18(2,3)23(4,5)22-12-8-9-15-14(11-12)13-7-6-10-19-16(13)17(20)21-15/h8-9,11,19H,6-7,10H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNMWMPXUIXEQJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC1=CC2=C(C=C1)OC(=O)C3=C2CCCN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-[Tert-butyl(dimethyl)silyl]oxy-1,2,3,4-tetrahydrochromeno[3,4-b]pyridin-5-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[[4-[(naphthalen-2-ylamino)methyl]cyclohexyl]methyl]-2-nitrobenzenesulfonamide](/img/structure/B1192925.png)

![3-[[4-[[2-(methoxycarbonylamino)-3H-benzimidazol-5-yl]oxy]phenyl]carbamoylamino]benzoic acid;hydrochloride](/img/structure/B1192930.png)